Adrenochrome

Stability Derivatization Formulation

Adrenochrome (CAS 54-06-8) is the authentic, unstabilized quinone-imine oxidation product of epinephrine, supplied at ≥98% purity by HPLC. Unlike stabilized derivatives (e.g., carbazochrome), this compound retains the native redox lability and transient kinetic profile essential for superoxide dismutase (SOD) assays via the epinephrine-adrenochrome method and for oxidative degradation pathway investigations. Its specific spectral signature (εmax 3-4.5 at 485-490 nm) makes it the definitive reference standard for ANDA-submission analytical method validation and quality control of epinephrine formulations. Researchers relying on accurate redox behavior or chromogenic endpoints must specify this unstabilized form; substitution with analogs invalidates experimental data. Stored at -20°C under inert atmosphere to prevent melanin formation.

Molecular Formula C9H9NO3
Molecular Weight 179.17 g/mol
CAS No. 54-06-8
Cat. No. B1665551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdrenochrome
CAS54-06-8
SynonymsAdraxone;  Adrenochrome; 
Molecular FormulaC9H9NO3
Molecular Weight179.17 g/mol
Structural Identifiers
SMILESCN1CC(C2=CC(=O)C(=O)C=C21)O
InChIInChI=1S/C9H9NO3/c1-10-4-9(13)5-2-7(11)8(12)3-6(5)10/h2-3,9,13H,4H2,1H3
InChIKeyRPHLQSHHTJORHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Adrenochrome (CAS 54-06-8) for Scientific Procurement: Comparative Product Evidence and Selection Rationale


Adrenochrome (CAS 54-06-8) is a quinone-imine derivative of the indole class with the molecular formula C₉H₉NO₃ and a molecular weight of 179.17 g/mol . It is formed via the enzymatic or non-enzymatic oxidation of epinephrine (adrenaline) and exists as a brilliant red crystalline solid that may occur as a hemihydrate . Unlike its precursor epinephrine, adrenochrome lacks sympathomimetic properties . The compound has an absorption maximum at 485 nm (log ε 3.64) in aqueous solution and demonstrates an optimal aqueous stability at pH 4.0, though solutions are inherently unstable and readily oxidize further to melanin .

Why Adrenochrome Cannot Be Replaced by Carbazochrome or Adrenolutin in Specialized Research Applications


Adrenochrome exhibits a unique combination of physicochemical instability and redox reactivity that fundamentally distinguishes it from its stabilized derivatives (e.g., carbazochrome) and its reduction product adrenolutin. Both natural and synthetic adrenochrome are markedly unstable and possess limited aqueous solubility . This inherent lability, while problematic for therapeutic formulation, is precisely what makes adrenochrome valuable as a short-lived reactive intermediate in oxidation pathway studies and as a sensitive probe in enzymatic assays. In contrast, carbazochrome (adrenochrome monosemicarbazone) was specifically engineered through semicarbazone conjugation to overcome these stability limitations, rendering it a distinct chemical entity with different molecular properties and research utility . Similarly, adrenolutin represents a downstream rearrangement product with divergent spectral characteristics and biological behavior . Consequently, substituting adrenochrome with its analogs invalidates experiments predicated on its specific redox potential, transient kinetic behavior, or spectral signature.

Quantitative Comparative Evidence: Adrenochrome (CAS 54-06-8) vs. Carbazochrome and Adrenolutin


Physicochemical Stability: Adrenochrome vs. Carbazochrome Derivatives

Adrenochrome is markedly unstable in solution and as a solid, readily oxidizing to melanin, whereas its monosemicarbazone derivative carbazochrome demonstrates substantially enhanced stability . The oxime derivative of adrenochrome (CAS 6055-73-8) is specifically characterized as 'much more stable than adrenochrome' . This instability has been explicitly identified as the primary driver for developing stabilized adrenochrome complexes for therapeutic applications .

Stability Derivatization Formulation Storage

Aqueous Solubility: Adrenochrome Free Base vs. Stabilized Carbazochrome Complexes

Adrenochrome free base exhibits limited aqueous solubility, whereas its solubility is greatly enhanced by combination with sodium salicylate to form the carbazochrome salicylate complex . In PBS (pH 7.2), adrenochrome is only slightly soluble at 0.1-1 mg/mL, while in DMSO it is sparingly soluble at 1-10 mg/mL . Comparative solubility data indicate carbazochrome salicylate can be formulated for intramuscular injection, whereas adrenochrome itself is described as 'insoluble' .

Solubility Formulation In vitro assays Buffer compatibility

Coronary Vascular Activity: Adrenochrome Concentration-Response in Isolated Rat Heart

Adrenochrome acts as a potent coronary constricting agent in the isolated rat heart, with relative coronary flow reduction demonstrating a concentration-dependent effect (EC50 = 10⁻⁵ M; -49% at 10⁻⁴ M) . In isolated rat hearts, concentrations from 1 to 1000 ng/mL increase coronary pressure in a dose- and time-dependent manner . This activity is specific to adrenochrome and is not shared by epinephrine, which instead exhibits sympathomimetic pressor effects .

Cardiovascular Coronary constriction EC50 Rat heart

Enzymatic Assay Utility: Adrenochrome as the Detection Endpoint in Superoxide Dismutase (SOD) Activity Measurement

The epinephrine-adrenochrome method is widely employed for measuring superoxide dismutase (SOD) activity, wherein SOD inhibits the autoxidation of epinephrine to adrenochrome, with activity expressed as the amount of enzyme that prevents epinephrine oxidation by 50% . Comparative methodological evaluation has identified the epinephrine-adrenochrome method as the most suitable for measurement of SOD activities in crude homogenates and purified enzyme preparations . Adrenochrome is specifically used to determine superoxide dismutase activity in biochemical studies .

Superoxide dismutase Enzymatic assay Antioxidant Epinephrine autoxidation

Analytical Reference Standard Purity: Adrenochrome as an Epinephrine Impurity Marker

Commercially available adrenochrome is supplied at purities of ≥95% (HPLC) to ≥98% (HPLC) , with traceability against pharmacopeial standards (USP or EP) provided based on feasibility . Adrenochrome is used for analytical method development, method validation (AMV), and Quality Control (QC) applications during synthesis and formulation stages of drug development, serving as a reference standard for epinephrine formulations .

Reference standard Impurity profiling HPLC Pharmaceutical analysis

Metabolic Fate and Isomerization Kinetics: Adrenochrome vs. Adrenolutin in Biological Systems

Adrenochrome is an intermediate in the oxidation pathway of epinephrine, undergoing isomerization to adrenolutin under physiological conditions . At physiological pH values, the rearrangement of adrenochrome leads, besides adrenolutin, to a major dimeric compound consisting of an adrenolutin moiety covalently linked to the angular 9-position of adrenochrome . In plasma, adrenochrome is rapidly destroyed in acid as well as in blood and quickly changed into adrenolutin .

Catecholamine metabolism Oxidation pathway Isomerization Pharmacokinetics

Validated Application Scenarios for Adrenochrome (CAS 54-06-8) in Research and Industrial Settings


Superoxide Dismutase (SOD) Enzymatic Activity Assays

Adrenochrome serves as the chromogenic endpoint in the widely adopted epinephrine-adrenochrome method for measuring SOD activity. In this assay, SOD inhibits the autoxidation of epinephrine to adrenochrome, with activity quantified as the amount of enzyme producing 50% inhibition of adrenochrome formation at 480 nm . Comparative studies have identified this method as the most suitable for crude homogenates and purified enzyme preparations . Procurement specifications: ≥95% purity by HPLC; stored at -20°C protected from light and moisture to prevent degradation to melanin.

Pharmaceutical Impurity Reference Standard for Epinephrine Formulations

Adrenochrome is an essential reference standard for identifying and quantifying the primary oxidative degradation product in epinephrine drug products and formulations. It is used in analytical method development, method validation (AMV), and quality control (QC) applications during commercial production of epinephrine and for Abbreviated New Drug Application (ANDA) submissions . Traceability against USP or EP pharmacopeial standards can be provided . Procurement specifications: Documented HPLC purity (≥95-98%); supplied with Certificate of Analysis including chromatographic purity data and spectral confirmation (εmax 3-4.5 at 485-490 nm).

Cardiovascular Pharmacology: Coronary Artery Constriction Studies

Adrenochrome is used in isolated heart perfusion models to study coronary artery constriction mechanisms independent of sympathomimetic activity. In isolated rat hearts, adrenochrome (1-1000 ng/mL) increases coronary pressure in a dose- and time-dependent manner, with an EC50 of 10⁻⁵ M for relative coronary flow reduction . This model enables investigation of catecholamine oxidation product-mediated cardiotoxicity without adrenergic receptor confounding. Procurement specifications: Freshly prepared solutions required due to instability; working solutions should be prepared in DMSO and diluted immediately before use in physiological buffers.

Catecholamine Oxidation Pathway and Oxidative Stress Research

Adrenochrome functions as a critical intermediate in studies of epinephrine oxidation kinetics and reactive oxygen species generation. It is formed via epinephrine oxidation and subsequently isomerizes to adrenolutin, with the rearrangement at physiological pH producing characteristic dimeric products . Adrenochrome is also used to investigate the role of oxygen radicals in drug metabolism, including studies on cyclosporine A and FK-506 metabolism in liver microsomes . Procurement specifications: Protected from light and air exposure; storage at ≤ -10°C to -20°C to minimize autoxidation to melanin.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Adrenochrome

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.